2,9-Dinonylpentacene

Description

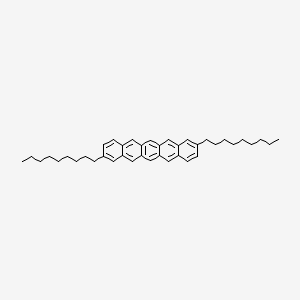

2,9-Dinonylpentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon (PAH) composed of five linearly fused benzene rings. The compound features two nonyl (C₉H₁₉) alkyl chains substituted at the 2- and 9-positions of the pentacene backbone. These alkyl chains enhance solubility in organic solvents (e.g., toluene, chloroform) compared to unsubstituted pentacene, which is notoriously insoluble, thereby improving processability for applications in organic electronics such as organic field-effect transistors (OFETs) and photovoltaics (OPVs) .

Properties

CAS No. |

503603-28-9 |

|---|---|

Molecular Formula |

C40H50 |

Molecular Weight |

530.8 g/mol |

IUPAC Name |

2,9-di(nonyl)pentacene |

InChI |

InChI=1S/C40H50/c1-3-5-7-9-11-13-15-17-31-19-21-33-25-37-30-40-28-36-24-32(18-16-14-12-10-8-6-4-2)20-22-34(36)26-38(40)29-39(37)27-35(33)23-31/h19-30H,3-18H2,1-2H3 |

InChI Key |

VWNWJONOGVHTAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC2=CC3=CC4=C(C=C5C=C(C=CC5=C4)CCCCCCCCC)C=C3C=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

6,13-Difluoropentacene

Structural Differences: 6,13-Difluoropentacene substitutes fluorine atoms at the 6- and 13-positions instead of alkyl chains. Fluorine’s electron-withdrawing nature lowers the HOMO (highest occupied molecular orbital) energy level, enhancing oxidative stability compared to alkylated derivatives . However, the reduced solubility of fluorinated pentacenes necessitates high-temperature processing, unlike alkylated derivatives like 2,9-Dinonylpentacene, which are solution-processable . Applications: Fluorinated pentacenes are favored in environments requiring air stability, whereas alkylated versions prioritize solution-based fabrication.

Dibenzo[a,l]pentacene

Structural Differences: Dibenzo[a,l]pentacene incorporates two additional benzene rings fused to the pentacene core, extending conjugation. This contrasts with this compound’s alkyl-modified structure . Electronic Properties: The extended π-system in dibenzo-pentacene reduces the bandgap, shifting absorption spectra to longer wavelengths. This makes it suitable for near-infrared (NIR) optoelectronics. However, its solubility is poor without substituents, unlike the nonyl groups in this compound, which enable solution processing . Charge Mobility: Dibenzo-pentacene may exhibit higher intrinsic charge carrier mobility due to enhanced π-orbital overlap, but thin-film performance depends on crystallinity, which alkyl chains can disrupt.

Data Table: Comparative Properties of Pentacene Derivatives

Key Research Findings

- Alkylated vs. Fluorinated Derivatives: Alkyl chains (e.g., nonyl) prioritize solubility and processability, while fluorine enhances stability but sacrifices solution processability .

- Conjugation Extension : Dibenzo-pentacene’s fused rings improve optical properties for NIR applications but require structural modifications for practical use .

- Trade-offs in Design : Substitution patterns dictate a balance between electronic performance (mobility, bandgap) and manufacturability (solubility, film morphology).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.